

Spectroscopic Data Analysis of Epi-cryptoacetalide: A Technical Overview

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Compound of Interest

Compound Name: *Epi-cryptoacetalide*

Cat. No.: *B15544390*

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This technical guide provides an overview of the spectroscopic data available for **Epi-cryptoacetalide**, a diterpenoid natural product. While the complete quantitative data from primary literature is not publicly accessible, this document outlines the key spectroscopic techniques used for its characterization and the general protocols involved.

Introduction

Epi-cryptoacetalide was first isolated from *Salvia przewalskii* Maxim. Its structure was elucidated using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental in the structural determination of novel natural products, providing detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.

Spectroscopic Data

The primary source for the spectroscopic data of **Epi-cryptoacetalide** is the publication: Yang, L.-X., et al. (2011). Chemical constituents from *Salvia przewalskii* Maxim. Yao Xue Xue Bao, 46(7), 818-821. Unfortunately, the full text of this article, containing the specific NMR and MS data, is not available through open-access channels.

Therefore, the following sections describe the expected data and general experimental procedures based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For a compound like **Epi-cryptoacetalide**, a suite of NMR experiments would have been conducted to determine its constitution and stereochemistry.

Table 1: Expected ^1H NMR Data for **Epi-cryptoacetalide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Proposed Assignment
Data not available				

Table 2: Expected ^{13}C NMR Data for **Epi-cryptoacetalide**

Chemical Shift (δ , ppm)	Carbon Type	Proposed Assignment
Data not available		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular formula of **Epi-cryptoacetalide**.

Table 3: Expected Mass Spectrometry Data for **Epi-cryptoacetalide**

Ionization Mode	Mass Analyzer	$[\text{M}+\text{H}]^+$ (m/z)	$[\text{M}+\text{Na}]^+$ (m/z)	Molecular Formula
Data not available	$\text{C}_{18}\text{H}_{22}\text{O}_3$			

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for a natural product isolate like **Epi-cryptoacetalide**.

NMR Spectroscopy Protocol

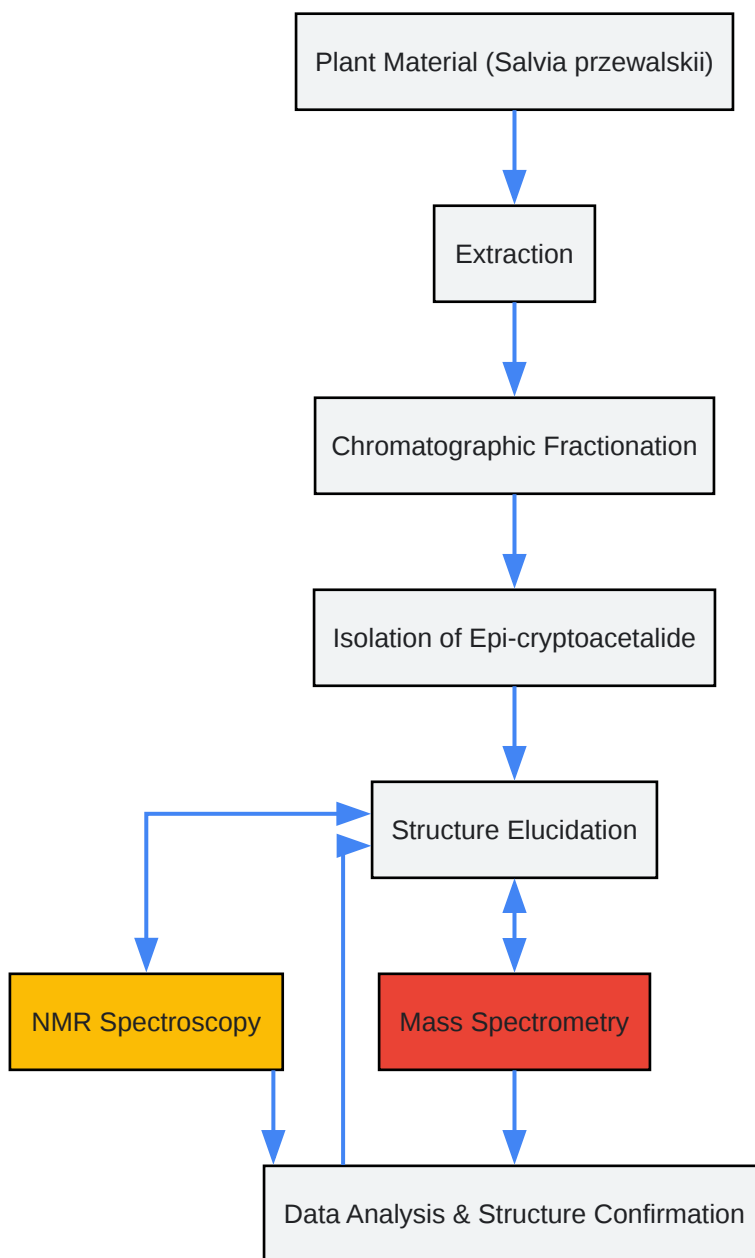
- **Sample Preparation:** A few milligrams of purified **Epi-cryptoacetalide** would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
- **Data Acquisition:** ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** The raw data would be processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** The chemical shifts, coupling constants, and correlations from the various NMR spectra would be analyzed to piece together the structure of the molecule.

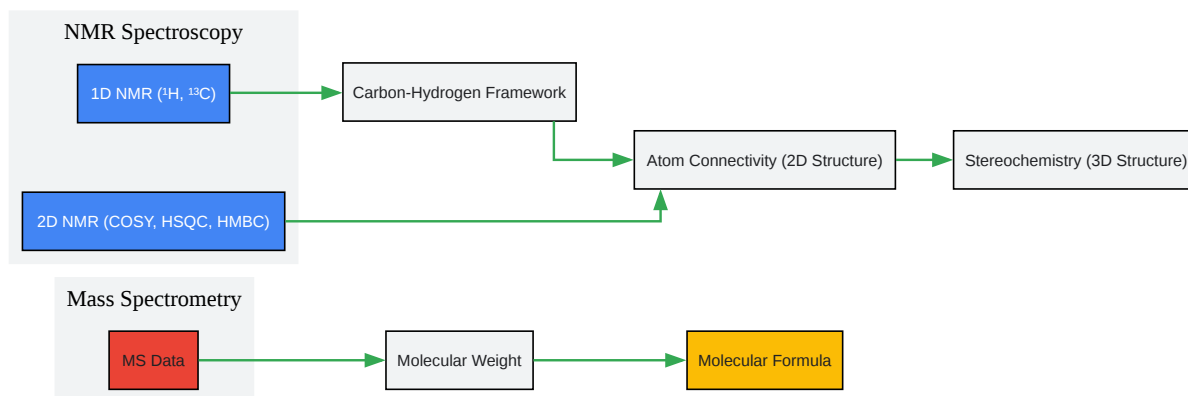
Mass Spectrometry Protocol

- **Sample Preparation:** A dilute solution of the purified compound would be prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** The sample would be introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). The mass spectrum would be recorded using a high-resolution mass analyzer (e.g., Time-of-Flight - TOF or Orbitrap).
- **Data Analysis:** The mass of the molecular ion would be used to determine the molecular formula of the compound. Fragmentation patterns, if observed, would provide additional structural information.

Workflow and Data Relationships

The following diagrams illustrate the typical workflow for the isolation and structural elucidation of a natural product and the logical relationship between different spectroscopic techniques.





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